molecular formula C19H22N2O3 B3753675 2-{[4-(4-ethylphenoxy)butanoyl]amino}benzamide

2-{[4-(4-ethylphenoxy)butanoyl]amino}benzamide

Cat. No.: B3753675
M. Wt: 326.4 g/mol
InChI Key: UDFPJCXGVSPLAL-UHFFFAOYSA-N
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Description

“2-{[4-(4-ethylphenoxy)butanoyl]amino}benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamide compounds are typically synthesized starting from benzoic acids and amine derivatives . The reaction is performed under certain conditions, such as ultrasonic irradiation, in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The products obtained from this synthesis are then purified .


Molecular Structure Analysis

The molecular structure of benzamide compounds is determined using various spectroscopic and elemental methods, including IR, 1H NMR, 13C NMR .


Chemical Reactions Analysis

Benzamide compounds can undergo various chemical reactions. For instance, they can engage in hydrogen bonding . They can also undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

Benzamides generally have high boiling points and melting points . They are slightly soluble in water and soluble in many organic solvents .

Mechanism of Action

While the specific mechanism of action for “2-{[4-(4-ethylphenoxy)butanoyl]amino}benzamide” is not mentioned in the search results, a similar compound, “5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride”, has been shown to inhibit NCX3, a protein involved in the regulation of intracellular Ca(2+) homeostasis .

Safety and Hazards

Benzamides are generally considered hazardous. They can be harmful if swallowed and are suspected of causing genetic defects . Therefore, it’s important to handle them with care, using appropriate safety precautions .

Properties

IUPAC Name

2-[4-(4-ethylphenoxy)butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-14-9-11-15(12-10-14)24-13-5-8-18(22)21-17-7-4-3-6-16(17)19(20)23/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFPJCXGVSPLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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